molecular formula C8H14N4 B1398906 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 933684-82-3

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1398906
CAS RN: 933684-82-3
M. Wt: 166.22 g/mol
InChI Key: UBKCTLGZRHZIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be confirmed using various techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, one study confirmed the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, one study reported the synthesis of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .

Scientific Research Applications

Triazole Derivatives: A Patent Review

Triazole derivatives are of significant interest due to their broad range of biological activities. They are crucial in developing new drugs, with applications in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral therapies, as well as treatments for several neglected diseases. The preparation and evaluation of these derivatives highlight the ongoing need for efficient and sustainable synthesis methods that address green chemistry principles. The exploration of new prototypes for emerging diseases and antibiotic-resistant bacteria is particularly urgent (Ferreira et al., 2013).

Nucleophilic Aromatic Substitution

The reaction of piperidine with dinitrobenzenes demonstrates the feasibility of nucleophilic aromatic substitution reactions in producing piperidinobenzene derivatives. This process, which does not undergo base catalysis and shows second-order kinetics, is essential for synthesizing various chemical entities with potential pharmaceutical applications (Pietra & Vitali, 1972).

DNA Minor Groove Binders

Derivatives of piperazine, including those with benzimidazole groups, have been identified as strong binders to the DNA minor groove, particularly with specificity for AT-rich sequences. These compounds are not only pivotal in chromosome and nuclear staining but also serve as radioprotectors and topoisomerase inhibitors. This dual functionality underscores the potential of piperazine derivatives in drug design and molecular biology research (Issar & Kakkar, 2013).

Cytochrome P450 Inhibitors

The selectivity of piperidine derivatives as inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions. These studies contribute to the pharmacokinetic profiling of new drugs and the development of safer therapeutic agents (Khojasteh et al., 2011).

1,2,4-Triazole Derivatives: Synthesis and Properties

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been extensively explored due to their low toxicity and broad applicability in various fields, including pharmaceuticals, agriculture, and material science. This research underscores the versatility of 1,2,4-triazoles as foundational compounds for innovative solutions across disciplines (Parchenko, 2019).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structure and use. For instance, one study evaluated the safety of novel 1,2,4-triazole derivatives on MRC-5 as a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives, they are considered important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum potential can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKCTLGZRHZIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.